1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a bromopyridine moiety, and a trifluoromethyl-substituted phenyl group, making it a molecule of interest for medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Bromopyridine Introduction: The bromopyridine moiety is introduced via nucleophilic substitution reactions, often using 5-bromopyridine as a starting material.
Ether Formation: The pyrrolidine ring is then linked to the bromopyridine through an ether bond, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Final Coupling: The trifluoromethylphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The bromopyridine moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors in the nervous system.
Pathways Involved: By interacting with these targets, the compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone: Substitution of bromine with chlorine can lead to differences in biological activity and chemical reactivity.
Uniqueness: The presence of the bromine atom in 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone enhances its reactivity in substitution reactions and may improve its binding affinity to certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O2/c19-14-5-6-16(23-10-14)26-15-7-8-24(11-15)17(25)9-12-1-3-13(4-2-12)18(20,21)22/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVJZNYVXYQPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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